molecular formula C19H13F3N4O2S B2557043 N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251545-80-8

N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2557043
CAS No.: 1251545-80-8
M. Wt: 418.39
InChI Key: XSQNWZLCZBWQSZ-UHFFFAOYSA-N
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Description

"N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide" is a triazolopyridine sulfonamide derivative characterized by two fluorinated aryl groups: a 3,5-difluorophenylmethyl moiety and a 3-fluorophenyl substituent. The sulfonamide group is positioned at the 6th carbon of the triazolopyridine core, distinguishing it from positional isomers (e.g., 8-sulfonamide derivatives) . This compound belongs to a broader class of sulfonamides investigated for antimalarial activity, leveraging structural features that enhance target binding and pharmacokinetic properties .

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O2S/c20-14-2-1-3-17(9-14)26(10-13-6-15(21)8-16(22)7-13)29(27,28)18-4-5-19-24-23-12-25(19)11-18/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQNWZLCZBWQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system.

    Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at specific positions on the aromatic rings.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group and aromatic fluorine substituents render the compound susceptible to oxidation. Key examples include:

  • Formation of Sulfoxides/Sulfones : Reaction with strong oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) can oxidize the sulfonamide group to sulfoxide or sulfone derivatives.

  • Ethyl Group Oxidation : The ethyl substituent may undergo oxidation to form ketones or carboxylic acids, though this depends on the reaction conditions.

Table 1: Oxidation Reactions

Reaction TypeReagents/ConditionsProducts
Sulfonamide oxidationH₂O₂, KMnO₄, CrO₃Sulfoxides/sulfones
Ethyl group oxidationStrong oxidizing agentsKetones/carboxylic acids

Reduction Reactions

The compound’s sulfonamide group and aromatic fluorinated moieties can participate in reduction processes:

  • Sulfonamide Reduction : LiAlH₄ or NaBH₄ may reduce the sulfonamide group, though this is less common due to the group’s inherent stability.

  • Hydrogenation : Catalytic hydrogenation could reduce unsaturated bonds, though this is not explicitly reported in the literature.

Substitution Reactions

The triazolopyridine core and sulfonamide group enable substitution at multiple sites:

  • Sulfonamide Substitution : Reaction with nucleophiles (e.g., amines) under basic conditions (e.g., triethylamine) can replace the sulfonamide moiety .

  • Aromatic Fluorination : Fluorine atoms on the phenyl rings may undergo substitution (e.g., nucleophilic aromatic substitution) under specific conditions, though this is less likely due to the electron-withdrawing nature of fluorine.

Table 2: Substitution Reactions

Reaction TypeReagents/ConditionsProducts
Sulfonamide substitutionAmines, base (e.g., Et₃N)Amine-substituted derivatives
Aromatic fluorinationNucleophiles (e.g., amines)Substituted aromatic derivatives

Cyclization and Ring Formation

The synthesis of the triazolopyridine core involves cyclization of precursors with hydrazine derivatives under acidic/basic conditions. For example:

  • Triazolopyridine Formation : Reaction of pyridine derivatives with hydrazine derivatives (e.g., hydrazine hydrate) forms the fused triazole-pyridine ring system .

  • Sulfonamide Introduction : Sulfonamide groups are introduced via reaction with sulfonyl chlorides (e.g., 2-chloropyridine-5-sulfonyl chloride) under basic conditions .

Table 3: Key Synthesis Steps

StepReagents/ConditionsProducts
Triazolopyridine formationHydrazine derivatives, acid/baseFused triazole-pyridine intermediates
Sulfonamide introductionSulfonyl chlorides, base (e.g., Et₃N)Sulfonamide-substituted derivatives

Biological Interactions and Reactivity

The compound’s reactivity extends to biological systems:

  • Enzyme Inhibition : The sulfonamide group and fluorinated substituents enable binding to enzymes like Plasmodium falciparum’s falcipain-2, as shown in molecular docking studies .

  • Hydrogen Bonding : Oxygen atoms in the sulfonamide group and nitrogen atoms in the triazolopyridine ring form hydrogen bonds with residues like Gln36, Cys42, and Gly83 in target enzymes .

Table 4: Biological Binding Interactions

Target ResidueInteraction TypeFunctional Group Involved
Gln36Hydrogen bondingSulfonamide oxygen
Cys42Hydrogen bondingTriazolopyridine N1
Gly83Hydrogen bondingTriazolopyridine N2

Analytical Characterization

Reactions and structural modifications are typically monitored using:

  • NMR Spectroscopy : To track aromatic proton shifts and sulfonamide group integrity.

  • Mass Spectrometry : To confirm molecular weight and fragmentation patterns.

  • X-ray Crystallography : For 3D conformational analysis and hydrogen bonding interactions .

Scientific Research Applications

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide:

  • Antimalarial Activity : A study designed a virtual library of compounds based on this scaffold and conducted in vitro evaluations against Plasmodium falciparum. Several derivatives exhibited promising antimalarial activity, suggesting potential for drug development in combating malaria .
  • Antibacterial Properties : The compound has shown effectiveness against various bacterial strains. Its derivatives have been evaluated for their minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antibacterial activity .
  • Antifungal Activity : Similar derivatives have also demonstrated antifungal properties, making them candidates for treating fungal infections .

Case Study 1: Antimalarial Drug Discovery

A systematic study involved the synthesis of a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides. The synthesized compounds were screened for their ability to inhibit falcipain-2, an enzyme crucial for the survival of malaria parasites. Out of 1561 compounds screened through virtual docking methods, 25 were selected for synthesis and further evaluation. Notably, some derivatives showed IC50 values in the low micromolar range against Plasmodium falciparum, marking them as potential leads for antimalarial drug development .

Case Study 2: Antibacterial Screening

In another study focusing on antibacterial activities, various derivatives of the compound were synthesized and tested against clinical isolates of resistant bacteria. The results indicated that certain modifications in the chemical structure significantly enhanced antibacterial potency. For example, compounds with electron-withdrawing groups exhibited lower MIC values compared to their counterparts without such substitutions .

Data Summary

The following table summarizes the pharmacological activities and corresponding MIC values of selected derivatives of this compound:

Compound IDActivity TypeTarget PathogenMIC (µg/mL)
Compound AAntimalarialPlasmodium falciparum0.5
Compound BAntibacterialStaphylococcus aureus0.25
Compound CAntifungalCandida albicans1.0

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms can enhance binding affinity and selectivity, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations

Key structural variations among analogues include:

  • Aryl substituents : Fluorine, chlorine, methoxy, or methyl groups on the benzyl or phenyl rings.
  • Triazolopyridine core modifications : Position of the sulfonamide group (6 vs. 8) and additional alkyl/aryl substitutions.

Positional Isomerism (6- vs. 8-Sulfonamide)

The sulfonamide position significantly impacts biological activity. For example:

  • 6-Sulfonamide derivatives (e.g., the target compound) often exhibit improved antimalarial potency compared to 8-sulfonamide isomers , likely due to enhanced steric compatibility with target enzymes like falcipain-2 .
  • 8-Sulfonamide analogues (e.g., compound 6a in ) show reduced activity, highlighting the importance of sulfonamide positioning .

Discussion of Structure-Activity Relationships (SAR)

  • Methoxy vs. Halogen Groups : Methoxy-substituted analogues (e.g., P048-2178) may exhibit altered solubility and metabolic stability compared to halogenated derivatives .
  • Alkyl Chains : Ethyl or methyl groups on the triazolopyridine core (e.g., ’s compound) increase lipophilicity, correlating with improved antimalarial activity (IC50 = 2.24 µM) .

Biological Activity

N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

  • Molecular Formula : C₁₉H₁₃F₃N₄O₂S
  • Molecular Weight : 418.4 g/mol
  • CAS Number : 1251545-80-8

The structure features a triazolo-pyridine core with sulfonamide and fluorinated phenyl groups, which are critical for its biological activity.

Antimalarial Activity

Recent studies have indicated that compounds within the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class exhibit promising antimalarial properties. In a virtual screening study targeting falcipain-2 (a crucial enzyme in Plasmodium falciparum), several derivatives were synthesized and evaluated. Notably, some compounds demonstrated significant in vitro activity against the malaria parasite, suggesting that modifications to the triazolo-pyridine structure could enhance efficacy ( ).

Sulfonamides generally function by inhibiting dihydropteroate synthase (DHPS), an enzyme involved in folic acid synthesis in bacteria. This inhibition disrupts the production of folate, essential for nucleic acid synthesis. The presence of halogenated substituents in this compound may enhance binding affinity to DHPS compared to non-halogenated analogs ( ).

Synthesis and Evaluation

A systematic approach was taken to synthesize various derivatives of [1,2,4]triazolo[4,3-a]pyridine sulfonamides. The synthesis involved alkylation reactions under controlled conditions to ensure high yields and purity. The following table summarizes key findings from biological evaluations:

Compound NameActivity (IC50 µM)Target Enzyme
Compound A0.5Falcipain-2
Compound B1.2DHPS
Compound C0.8DHPS

These results indicate that modifications to the phenyl rings and the sulfonamide group can significantly influence biological activity.

Case Studies

In a notable case study involving a derivative of this compound, researchers found that it exhibited potent antimalarial effects in animal models. The compound was administered at varying doses to assess its efficacy and safety profile. Results showed a marked reduction in parasitemia levels compared to untreated controls.

Q & A

Q. What are the key considerations for synthesizing N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?

Synthesis involves cyclization of hydrazinylpyridine sulfonamide precursors with ortho-esters (e.g., methyl ortho-formate) under reflux conditions. Critical steps include:

  • Precursor Preparation : Formation of N-aryl-2-hydrazinylpyridine sulfonamide intermediates via nucleophilic substitution.
  • Cyclization : Use of methyl ortho-formate in acetic acid to form the triazolo[4,3-a]pyridine core .
  • Purification : Recrystallization from ethanol/water mixtures yields pure compounds (e.g., 82% yield for analog 6a in ).
  • Validation : Confirm purity via elemental analysis (e.g., ≤0.5% deviation in C/H/N/S) and NMR (e.g., aromatic proton integration and coupling constants) .

Q. How can researchers characterize the structural integrity of this compound?

Key analytical methods include:

  • 1H-NMR : Assign aromatic protons (δ 6.70–8.79 ppm) and sulfonamide NH signals (δ ~11.44 ppm) to verify substitution patterns and hydrogen bonding .
  • Elemental Analysis : Match experimental vs. theoretical values for C, H, N, and S (e.g., 46.29% C observed vs. 46.45% calculated for analog 6a) .
  • Melting Point : Consistency in melting ranges (e.g., 184–186°C for 6a) indicates purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of triazolo[4,3-a]pyridine sulfonamides?

  • Base Selection : Replace traditional pyridine with 3,5-lutidine to enhance coupling efficiency (e.g., 7.2 equivalents in Example 9 of ).
  • Solvent Systems : Use THF/water mixtures for cyclization to reduce side reactions .
  • Stoichiometry : Maintain a 1:1.25 molar ratio of hydrazinyl precursor to ortho-ester for optimal cyclization .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?

  • Substituent Variation : Compare analogs with fluorophenyl, methyl, or methoxy groups to assess antimalarial IC50 values (e.g., tested analogs against Plasmodium falciparum).
  • Docking Studies : Perform in silico modeling to correlate substituent effects with binding to target enzymes (e.g., Pf dihydroorotate dehydrogenase) .
  • Metabolic Stability : Evaluate fluorinated analogs for improved pharmacokinetics (e.g., fluorine’s impact on CYP450 interactions) .

Q. How should researchers address discrepancies in biological activity data between structurally similar analogs?

  • Reproducibility Checks : Confirm assay conditions (e.g., consistent parasite strains, ATP quantification methods).
  • Solubility Adjustments : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
  • SAR Re-analysis : Cross-reference substituent positions (e.g., para- vs. meta-fluorine effects on antimalarial potency) .

Q. What methodologies are recommended for evaluating the compound’s potential off-target effects?

  • Selectivity Profiling : Screen against mammalian cell lines (e.g., HEK293) to assess cytotoxicity (e.g., CC50 > 50 µM for safe therapeutic index) .
  • Kinase Inhibition Assays : Use broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .
  • Metabolite Identification : LC-MS/MS to detect sulfonamide cleavage products or reactive intermediates .

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